(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine
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Description
(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine, also known as CPP-115, is a cyclopropane-based compound that has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Sigma Receptor Ligands
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, which are structurally related to (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine, have been identified as a new class of σ receptor ligands. These compounds exhibit different selectivities for the two subtypes of the σ receptor, highlighting their potential in neuropharmacology and the development of therapeutic agents targeting neurological disorders (Schinor et al., 2020).
Biocatalytic Synthesis
Biocatalytic approaches have been explored for synthesizing key building blocks like cyclopropyl amine, which is crucial for the production of the anti-thrombotic agent ticagrelor. This demonstrates the role of this compound and similar compounds in facilitating efficient and enantioselective synthesis of pharmaceuticals (Hugentobler et al., 2016).
Organic Synthesis Methodologies
Research has been conducted on developing new methodologies for the construction of substituted 2-aminophenols via formal [3 + 3] cycloaddition, involving cyclopropanes as intermediates. This work highlights the versatility of cyclopropyl amines in organic synthesis, enabling the creation of complex molecules for various applications (Yang et al., 2018).
Lewis Acid-Catalyzed Ring-Opening
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, showcasing a methodology that preserves the enantiomeric purity of cyclopropane-derived products. This method is applicable in the synthesis of compounds like dual serotonin/norepinephrine reuptake inhibitors, further emphasizing the synthetic utility of cyclopropyl amines in medicinal chemistry (Lifchits & Charette, 2008).
properties
IUPAC Name |
(1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZCEIVEMZSLV-MUWHJKNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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